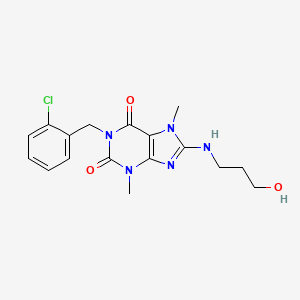

![molecular formula C17H20N2O4 B2557076 N-[2-(呋喃-2-基)-2-羟丙基]-N'-(1-苯乙基)乙二酰胺 CAS No. 1396883-00-3](/img/structure/B2557076.png)

N-[2-(呋喃-2-基)-2-羟丙基]-N'-(1-苯乙基)乙二酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, an oxalamide group (a type of amide), and a phenylethyl group. The furan ring is a five-membered aromatic ring with an oxygen atom. The oxalamide group consists of a carbonyl (C=O) group attached to a nitrogen atom, which in turn is attached to another carbonyl group. The phenylethyl group is a two-carbon chain attached to a phenyl ring, which is a six-membered aromatic ring with alternating double bonds.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The furan ring, being aromatic, might undergo electrophilic aromatic substitution reactions . The oxalamide group, being a type of amide, could be involved in various reactions such as hydrolysis, reduction, and reactions with Grignard reagents . The phenylethyl group might undergo reactions typical of aromatic compounds and alkenes .科学研究应用

抗菌活性

呋喃衍生物因其抗菌潜力而受到关注。 研究人员合成了新型呋喃化合物,并评估了它们对革兰氏阳性和革兰氏阴性细菌的功效 。所述化合物可能表现出抗菌特性,使其成为对抗微生物感染的有希望的候选药物。

- 抗溃疡:呋喃衍生物已显示出抗溃疡活性 .

- 利尿:某些呋喃化合物具有利尿特性 .

- 肌肉松弛剂:呋喃类分子可能充当肌肉松弛剂 .

- 抗原生动物:已研究了呋喃衍生物的抗原生动物作用 .

- 抗病毒、抗真菌和抗菌:呋喃化合物对病毒、真菌和细菌表现出活性 .

- 其他潜在益处:已研究了呋喃衍生物的抗炎、镇痛、抗抑郁和抗癌特性 .

结构见解

N-(吡啶-2-基甲基)呋喃-2-甲酰胺的晶体结构已被阐明,为其分子排列提供了宝贵的见解 。呋喃环和吡啶环之间的二面角约为 73.52°。

新型衍生物

研究人员合成了新型呋喃-2-基(苯基)甲酮衍生物,并使用 NMR、FT-IR 和 UV-Vis 光谱对其结构进行了表征 。这些衍生物可能在药物发现方面具有多种应用。

药物开发

鉴于对新型抗菌剂的迫切需求,呋喃支架提供了令人兴奋的前景。 药物化学家继续探索呋喃衍生物,以创造更有效和更安全的抗菌药物 .

未来方向

有必要进行进一步的研究,以探索该化合物的全部潜力。其独特的结构特征和多种生物活性使其成为未来研究的一个有趣课题。

总之,N-[2-(呋喃-2-基)-2-羟丙基]-N'-(1-苯乙基)乙二酰胺在各个领域都具有希望,从抗菌应用到潜在的治疗益处。世界各地的研究人员继续揭示其奥秘,我们热切地期待着在这个迷人的研究领域中的进一步发现。 🌟🔬

Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117 Crystal structure of N-(pyridin-2-ylmethyl)furan-2-carboxamide. Journal of Materials Science: Materials in Electronics. DOI: 10.1007/s10854-021-07601-y Synthesis and In Vitro Protein Tyrosine Phosphatase 1B Inhibitory Activity of Furan-2-yl (phenyl)methanone Derivatives. Molecules. DOI: 10.3390/molecules16064897

属性

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-12(13-7-4-3-5-8-13)19-16(21)15(20)18-11-17(2,22)14-9-6-10-23-14/h3-10,12,22H,11H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVJRVQMWJWSIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2556993.png)

![6-(tert-butyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2556994.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzylthio)acetamide](/img/structure/B2556995.png)

![(5-Chloro-6-fluoropyridin-3-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2557000.png)

![1-[(2-Chlorophenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2557005.png)

![3-methyl-7-octyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2557006.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2557009.png)

![2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2557014.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2557015.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2557016.png)